U-62066, also known as Spiradoline mesylate salt, is a synthetic arylcyclohexylamine classified as a selective kappa-opioid receptor agonist. [] This selectivity means it primarily activates the kappa-opioid receptor subtype within the opioid receptor family. [] U-62066 is frequently employed in scientific research as a pharmacological tool to investigate the roles and functions of kappa-opioid receptors in various physiological and behavioral processes. [, , , , , ] This includes areas such as pain perception, feeding behavior, motor coordination, and adrenal gland function. [, , , , ]
2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide, commonly referred to as spiradoline, is a synthetic compound that belongs to a class of drugs known as opioid receptor modulators. It was developed primarily to provide analgesic effects while minimizing the side effects associated with traditional μ-opioid receptor agonists, such as respiratory depression and physical dependence. Spiradoline selectively binds to the κ-opioid receptors in the central nervous system, making it a candidate for pain management with potentially fewer adverse effects compared to conventional opioids .
Spiradoline is classified as a non-fentanyl synthetic opioid and is part of the U-62066 series of compounds. Its development aimed at creating safer analgesics highlights its importance in pharmacology and medicinal chemistry. The compound's chemical structure allows it to interact specifically with κ-opioid receptors, which are implicated in modulating pain and other physiological responses .
The synthesis of spiradoline involves several key steps:
The synthetic route requires careful optimization to ensure high yield and purity, often utilizing advanced techniques such as continuous flow chemistry and catalytic processes to enhance efficiency .
The molecular formula of spiradoline is C22H30Cl2N2O2, with a molecular weight of 425.4 g/mol. The compound features a complex three-dimensional structure characterized by its spirocyclic core and multiple functional groups.
This structure allows for specific interactions with opioid receptors, contributing to its pharmacological properties .
Spiradoline undergoes various chemical reactions typical of amides and cyclic compounds. Notably, its reactivity can include:
These reactions are essential for understanding its metabolic pathways and interactions within biological systems .
The mechanism of action for spiradoline primarily involves its binding affinity for κ-opioid receptors. Upon binding:
In laboratory settings, spiradoline has demonstrated a rapid onset of action with peak effects observed approximately 30 minutes post-administration .
Spiradoline exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications .
Spiradoline's primary application lies in pain management, particularly as an alternative to conventional opioids. Its selective action on κ-opioid receptors may offer therapeutic benefits in treating conditions such as:
Research continues into its efficacy and safety profile in clinical settings, aiming to establish it as a viable analgesic option .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4